

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride chemical properties

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Compound of Interest

Compound Name:	1-(1-Methoxypropan-2-yl)piperazine dihydrochloride
Cat. No.:	B1424894

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An In-Depth Technical Guide to the Chemical Properties of **1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride**

Introduction

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride (CAS No. 1258640-14-0) is a substituted piperazine derivative of interest to researchers in drug discovery and medicinal chemistry, particularly as a building block for more complex molecules.^[1] While extensive peer-reviewed literature on this specific compound is limited, a comprehensive technical profile can be constructed by combining data from chemical suppliers with established principles of organic chemistry and analysis of structurally analogous compounds. This guide provides a detailed examination of its chemical identity, a plausible synthetic route, predicted physicochemical and spectroscopic properties, and essential safety and handling protocols, designed for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure, molecular formula, and internationally recognized identifiers. **1-(1-Methoxypropan-2-yl)piperazine dihydrochloride** is comprised of a piperazine ring N-substituted with a 1-methoxypropan-2-yl group. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, each associated with a chloride counter-ion. This salt formation significantly influences its physical properties, particularly solubility and stability.

Table 1: Compound Identification

Identifier	Value	Reference
Chemical Name	1-(1-Methoxypropan-2-yl)piperazine dihydrochloride	[2]
CAS Number	1258640-14-0	[1]
Molecular Formula	C ₈ H ₂₀ Cl ₂ N ₂ O	[1] [2]
Molecular Weight	231.16 g/mol	[1] [2]

| Canonical SMILES | CC(COC)N1CCNCC1.Cl.Cl |[\[3\]](#) |

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Figure 1: 2D Structure of **1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride**.

Synthesis and Purification

A logical and efficient synthesis of 1-(1-Methoxypropan-2-yl)piperazine is crucial for its application in research and development. While specific literature for this compound is scarce, a standard N-alkylation protocol is the most probable route.

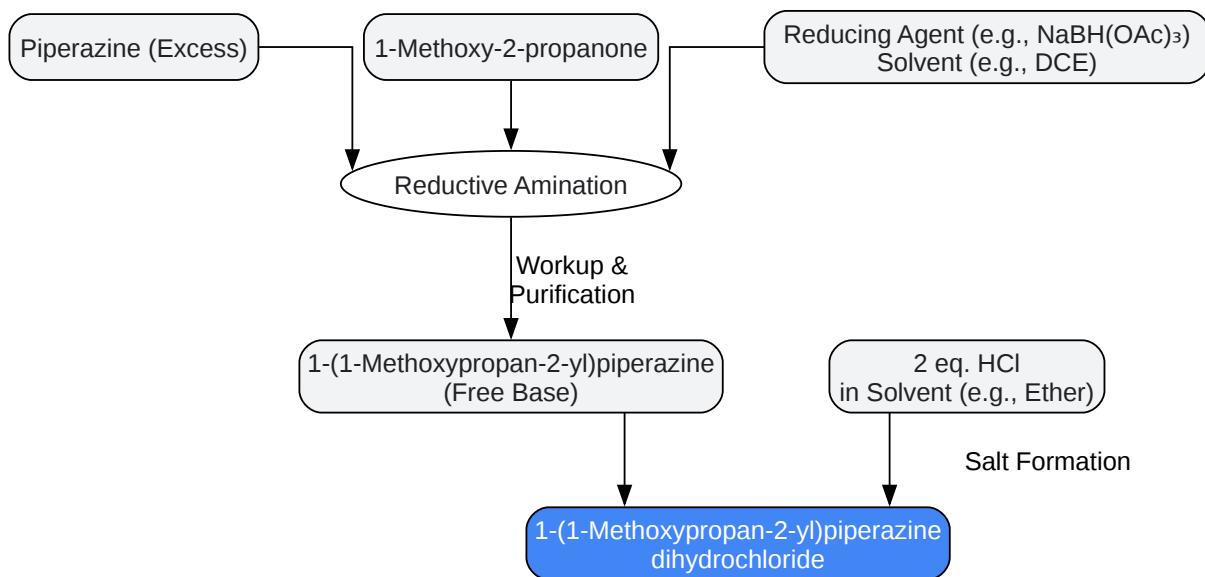
Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds. This pathway offers high selectivity and typically proceeds under mild conditions. The proposed synthesis involves two main steps:

- **Imine Formation and Reduction:** Reaction of piperazine with 1-methoxy-2-propanone. Using a large excess of piperazine is a key strategy to statistically favor mono-alkylation and prevent the formation of the di-substituted byproduct.[\[4\]](#) The intermediate iminium ion is then

reduced *in situ* by a reducing agent such as sodium triacetoxyborohydride (STAB), which is known for its mildness and selectivity for imines over ketones.

- **Salt Formation:** The resulting free base, 1-(1-Methoxypropan-2-yl)piperazine, is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with two equivalents of hydrochloric acid (often as a solution in an organic solvent) to precipitate the desired dihydrochloride salt.



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Caption: Proposed workflow for the synthesis of the target compound.

Purification and Validation

The final product would typically be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a crystalline solid. The purity and identity of the compound must be rigorously confirmed using the analytical techniques detailed in Section 4.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental and physiological settings. For this molecule, the properties are largely governed by its nature as a dihydrochloride salt.

Table 2: Physicochemical Properties (Known & Predicted)

Property	Value / Observation	Rationale / Reference
Physical State	White to off-white crystalline solid.	Typical for piperazine salts. [5]
Solubility	Freely soluble in water; soluble in methanol and ethanol.	The ionic nature of the dihydrochloride salt drastically increases aqueous solubility compared to the free base. [5] [6]
Melting Point	Expected to be high (>250 °C), likely with decomposition.	Piperazine dihydrochloride melts at 318-320 °C. [7] [8] The substituent will lower this, but it will remain high.
pKa (Predicted)	pKa ₁ : ~5.0 - 5.5pKa ₂ : ~9.2 - 9.7	Based on the known pKa values of piperazine (5.35, 9.73). [7] The N-alkyl substituent is expected to have a minor effect.
Hygroscopicity	Likely to be slightly hygroscopic.	A known property of piperazine dihydrochloride. [8]

| Stability | Stable under standard room temperature storage conditions. | The salt form is chemically more stable than the free base.[\[7\]](#) Should be stored in a well-sealed container away from moisture.[\[9\]](#) |

Spectroscopic Characterization (Predicted)

To confirm the identity and structure of **1-(1-Methoxypropan-2-yl)piperazine dihydrochloride**, a suite of spectroscopic analyses is essential. The following data are predicted based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. In D_2O or DMSO-d_6 , the acidic N-H protons would be visible or exchangeable.

Table 3: Predicted ^1H NMR Chemical Shifts

Protons	Assignment	Predicted Shift (ppm)	Multiplicity	Integration
a	-CH-CH ₃	~1.2 - 1.4	Doublet (d)	3H
b	Piperazine (4H)	~3.0 - 3.6	Broad Multiplet (m)	8H
c	-CH-N	~3.2 - 3.5	Multiplet (m)	1H
d	-O-CH ₃	~3.3 - 3.4	Singlet (s)	3H
e	-O-CH ₂ -	~3.5 - 3.7	Multiplet (m)	2H

| f | N-H₂⁺ | Variable, broad | Broad Singlet (br s) | 2H |

- ^{13}C NMR: The carbon spectrum provides confirmation of the carbon skeleton.

Table 4: Predicted ^{13}C NMR Chemical Shifts

Carbon	Assignment	Predicted Shift (ppm)
1	-CH-CH ₃	~15 - 20
2	Piperazine (4C)	~42 - 50
3	-O-CH ₃	~58 - 60
4	-CH-N	~60 - 65

| 5 | -O-CH₂- | ~75 - 80 |

Mass Spectrometry (MS)

Mass spectrometry would be performed on the free base. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

- Expected Ion (Free Base): [C₈H₁₈N₂O + H]⁺
- Calculated m/z: 159.1500
- Fragmentation: Expect to see characteristic fragmentation patterns, including loss of the methoxypropyl side chain.

Infrared (IR) Spectroscopy

- N-H Stretch: Broad absorption band from 2500-3000 cm⁻¹, characteristic of a secondary amine salt.
- C-H Stretch: Sharp peaks around 2850-2950 cm⁻¹.
- C-O Stretch: Strong absorption band around 1100-1120 cm⁻¹, characteristic of an ether linkage.

Reactivity and Chemical Stability

The reactivity of **1-(1-Methoxypropan-2-yl)piperazine dihydrochloride** is centered on the piperazine moiety.

- Basicity: As a dihydrochloride salt, the nitrogen atoms are protonated. The addition of a strong base will deprotonate the molecule to yield the free base, which is a nucleophilic secondary/tertiary diamine.
- N-Alkylation/Acylation: The free base form can undergo further reaction at the secondary amine (N-H) position, allowing for the synthesis of more complex, unsymmetrically di-substituted piperazine derivatives.

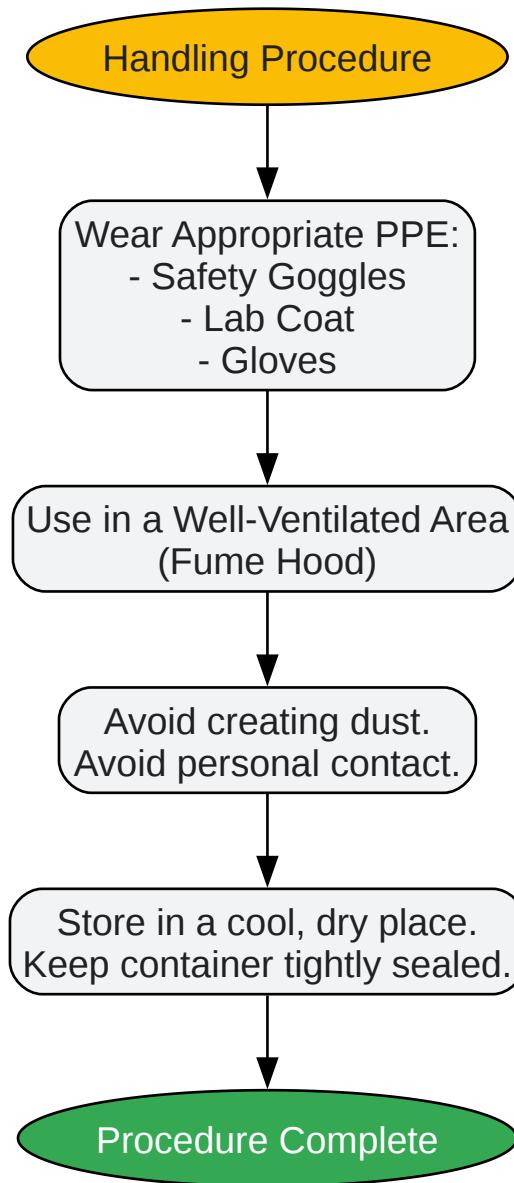
- Incompatibilities: The compound should not be stored with strong bases or strong oxidizing agents.[\[10\]](#) Contact with strong bases will liberate the free piperazine derivative, while strong oxidizers can lead to decomposition.

For optimal shelf-life, the compound should be stored at room temperature in a dry, inert atmosphere, protected from moisture and light.[\[1\]](#)[\[9\]](#)

Safety and Handling

No specific toxicology data is available for this compound. Therefore, it must be handled with the assumption that it is hazardous, following standard laboratory safety protocols for piperazine derivatives.[\[11\]](#)

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[12\]](#) Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
- First Aid Measures:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[\[12\]](#)
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[\[12\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
 - Ingestion: If swallowed, rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Seek immediate medical attention.[\[10\]](#)
- Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[\[10\]](#) Dispose of the chemical in accordance with local, state, and federal regulations.



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Caption: A logical workflow for the safe handling of the compound.

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